Naphthalene, 1,1'-(1,12-dodecanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- is a complex organic compound characterized by the presence of two naphthalene units connected by a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,1’-(1,12-dodecanediyl)bis- typically involves the reaction of naphthalene with a dodecane chain under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with a dodecane halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the naphthalene units to tetrahydronaphthalene or decahydronaphthalene.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Tetrahydronaphthalene and decahydronaphthalene.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Naphthalene, 1,1’-(1,12-dodecanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,1’-(1,10-decanediyl)bis-: Similar structure but with a shorter decane chain.
Naphthalene, 1,1’-(1,2-ethanediyl)bis-: Contains an ethanediyl linker instead of a dodecanediyl chain.
Uniqueness
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- is unique due to its longer dodecane chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
38412-20-3 |
---|---|
Molecular Formula |
C32H38 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1-(12-naphthalen-1-yldodecyl)naphthalene |
InChI |
InChI=1S/C32H38/c1(3-5-7-9-17-27-21-15-23-29-19-11-13-25-31(27)29)2-4-6-8-10-18-28-22-16-24-30-20-12-14-26-32(28)30/h11-16,19-26H,1-10,17-18H2 |
InChI Key |
YYZJQMFRRDUBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCCCCCCCCCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.